3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride
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Overview
Description
3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride: is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an azepane ring, a five-membered oxazolidinone ring, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the oxazolidinone intermediate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability of the production process.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the oxazolidinone ring.
Reduction: Reduction reactions may target the azepane ring or other functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the azepane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation Products: May include oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Typically result in the formation of simpler amine derivatives.
Substitution Products: Can vary widely depending on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biochemical Studies: Employed in studies to understand the interaction of small molecules with biological macromolecules.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one: The free base form without the hydrochloride salt.
Other Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents.
Uniqueness
Structural Features: The combination of the azepane ring and oxazolidinone ring is relatively unique.
Chemical Properties: The hydrochloride salt form enhances its solubility and stability, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2)8-13(10(14)15-11)9-4-3-6-12-7-5-9;/h9,12H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYXQQQAUDZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2CCCNCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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